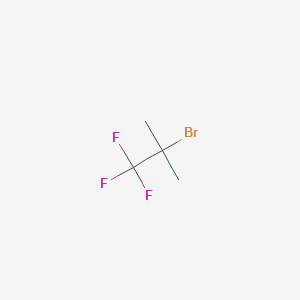

2-Bromo-1,1,1-trifluoro-2-methyl-propane

Description

Contextualizing Highly Branched Halogenated Hydrocarbons in Modern Organic Chemistry

Highly branched halogenated hydrocarbons, such as 2-Bromo-1,1,1-trifluoro-2-methyl-propane, are a class of organic molecules that have found wide-ranging applications. Their utility stems from the presence of halogen atoms, which can serve as leaving groups in nucleophilic substitution reactions or participate in the formation of organometallic reagents. The branched nature of these compounds often imparts specific steric and electronic properties that can be exploited in organic synthesis to control reaction pathways and product selectivity.

The non-fluorinated analog of the title compound, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), is a classic example of a sterically hindered tertiary alkyl halide. It is frequently used in educational and research settings to study the mechanisms of nucleophilic substitution, particularly the S"N"1 reaction, where the stability of the resulting tertiary carbocation is a key factor. libretexts.orgyoutube.comstackexchange.comrsc.org The introduction of a trifluoromethyl group in place of a methyl group, as seen in this compound, is expected to significantly alter the electronic properties and reactivity of the molecule.

Significance of Trifluoromethyl and Bromine Functionalities in Chemical Research

The trifluoromethyl (CF3) group and the bromine atom are two of the most important functional groups in contemporary chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

The trifluoromethyl group is a key structural motif known for its ability to modulate the physicochemical properties of a molecule. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity to biological targets, and bioavailability of drug candidates. The incorporation of a CF3 group can also influence the acidity or basicity of nearby functional groups and provide a useful spectroscopic handle for nuclear magnetic resonance (NMR) studies.

The bromine atom , a versatile halogen, plays a crucial role in organic synthesis. It is an excellent leaving group in a variety of substitution and elimination reactions. Furthermore, bromo-substituted compounds are important precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. Organobromine compounds are also found in numerous natural products with interesting biological activities.

Overview of Key Research Domains for this compound

Given its structural features, this compound is a promising candidate for investigation in several key research domains:

Synthetic Building Block: The compound can serve as a valuable building block for the introduction of the 1,1,1-trifluoro-2-methylpropan-2-yl (tert-butyl with a trifluoromethyl group) moiety into organic molecules. This could be of particular interest in the synthesis of novel pharmaceuticals and agrochemicals where the presence of this bulky, fluorinated group could impart desirable properties.

Mechanistic Studies: The presence of a tertiary carbon atom bonded to both a bromine atom and a trifluoromethyl group makes this compound an interesting substrate for studying reaction mechanisms. The electron-withdrawing nature of the CF3 group would likely have a significant impact on the stability of any potential carbocation intermediate, making it a valuable tool for probing the intricacies of nucleophilic substitution and elimination reactions.

Trifluoromethylation Reagents: While not a direct source of a trifluoromethyl group, its derivatives could potentially be explored in the development of new trifluoromethylation strategies, a highly sought-after transformation in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1-trifluoro-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3/c1-3(2,5)4(6,7)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHKPNGHZXEFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577652 | |

| Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-04-9 | |

| Record name | 2-Bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 1,1,1 Trifluoro 2 Methyl Propane

Unimolecular Nucleophilic Substitution (S_N1) Pathways

The S_N1 reaction mechanism, a two-step process involving the formation of a carbocation intermediate, is significantly influenced by the substrate's structure. For tertiary alkyl halides like 2-bromo-2-methylpropane (B165281), this pathway is often favored due to the stability of the resulting tertiary carbocation. However, the introduction of a trifluoromethyl (CF₃) group drastically alters this landscape.

Kinetic Studies of S_N1 Reactions for Highly Branched Fluoroalkyl Bromides

Kinetic studies are fundamental to understanding reaction mechanisms. The rate of an S_N1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. The rate law is expressed as:

Rate = k[R-X]

For the classic example of 2-bromo-2-methylpropane (tert-butyl bromide), solvolysis proceeds readily through an S_N1 mechanism. The substitution of a methyl group with a trifluoromethyl group, however, imposes a powerful inductive electron-withdrawing effect. This effect significantly destabilizes the transition state leading to the carbocation, which increases the activation energy of the rate-determining step. Consequently, the rate of S_N1 solvolysis for 2-Bromo-1,1,1-trifluoro-2-methyl-propane is expected to be dramatically slower than that of its non-fluorinated counterpart.

While specific kinetic data for this compound is not widely tabulated, the trend for related compounds confirms this pronounced rate decrease. The destabilizing effect of α-trifluoromethyl groups on reaction rates has been well-documented in solvolysis studies of other systems, such as benzylic sulfonates.

| Compound | Structure | Key Feature | Predicted Relative Rate |

|---|---|---|---|

| 2-Bromo-2-methylpropane | C(CH₃)₃Br | Electron-donating CH₃ groups | 1 |

| This compound | C(CH₃)₂(CF₃)Br | Strongly electron-withdrawing CF₃ group | << 1 |

Elucidation of Carbocation Intermediates and Their Stability in Solution

The cornerstone of the S_N1 mechanism is the formation of a carbocation intermediate. The stability of this intermediate is the primary factor governing the feasibility of the S_N1 pathway. Carbocation stability generally increases with the number of alkyl substituents (tertiary > secondary > primary) due to hyperconjugation and inductive effects, where alkyl groups donate electron density to the positively charged carbon.

In the case of this compound, ionization would lead to the 2-trifluoromethyl-2-propyl cation . The trifluoromethyl group, being strongly electron-withdrawing, exerts a powerful destabilizing inductive effect on the adjacent carbocationic center. This effect withdraws electron density from the already electron-deficient carbon, greatly increasing its instability. This makes the formation of the 2-trifluoromethyl-2-propyl cation energetically highly unfavorable compared to the tert-butyl cation, which is stabilized by the electron-donating nature of its three methyl groups. This profound destabilization is a key reason why the S_N1 pathway is significantly hindered for this compound.

| Carbocation | Structure | Electronic Effect of Substituent | Relative Stability |

|---|---|---|---|

| tert-Butyl cation | [C(CH₃)₃]⁺ | Electron-donating (Inductive & Hyperconjugation) | Stable |

| 2-trifluoromethyl-2-propyl cation | [C(CH₃)₂(CF₃)]⁺ | Strongly electron-withdrawing (Inductive) | Highly Unstable |

Stereochemical Outcomes of S_N1 Processes

A key feature of the S_N1 reaction is its stereochemical outcome. Because the reaction proceeds through a planar, sp²-hybridized carbocation intermediate, the incoming nucleophile can attack from either face with roughly equal probability. If the starting material were chiral at the reaction center, this would lead to the formation of a racemic mixture of both retention and inversion products.

The substrate, this compound, is achiral. Therefore, the formation of a planar carbocation intermediate and subsequent nucleophilic attack will result in a single, achiral substitution product. The discussion of stereochemistry in this specific case is primarily theoretical, confirming that the process aligns with the established model of a planar intermediate leading to an achiral product.

Unimolecular (E1) and Bimolecular (E2) Elimination Reactions

Elimination reactions are common pathways for tertiary alkyl halides, often competing with substitution. These reactions result in the formation of an alkene. The two primary mechanisms are the unimolecular E1 and the bimolecular E2 pathways.

Mechanistic Differentiation and Competitive Pathways

The E1 and S_N1 reactions share the same rate-determining first step: the formation of a carbocation intermediate. Subsequently, a weak base can abstract a proton from a beta-carbon to form an alkene (E1), or a nucleophile can attack the carbocation (S_N1). Because the 2-trifluoromethyl-2-propyl cation is highly unstable, the E1 pathway is significantly disfavored for this compound, just as the S_N1 pathway is.

The E2 mechanism, in contrast, is a concerted, one-step process where a base removes a beta-proton at the same time as the leaving group departs. The rate of an E2 reaction depends on the concentration of both the substrate and the base.

Rate = k[R-X][Base]

Given the high energy barrier to forming the carbocation, the E2 mechanism is the more plausible elimination pathway for this compound, particularly when a strong base is used. Strong, non-nucleophilic bases would favor the E2 pathway over any potential substitution reactions.

Regioselectivity and Stereoselectivity in the Formation of Fluoroalkenes

Elimination from this compound involves the removal of a proton from one of the beta-carbons of the two methyl groups. Since all six beta-protons are chemically equivalent, there is only one possible regioisomeric product: 3,3,3-trifluoro-2-methylpropene . Therefore, a discussion of Zaitsev's versus Hofmann's rule, which predicts the major product when multiple regioisomers are possible, is not applicable here as only one constitutional isomer can be formed.

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer (e.g., E vs. Z) of the alkene product. The E2 mechanism has a strict stereochemical requirement: the beta-proton and the leaving group must be in an anti-periplanar conformation. This alignment allows for the smooth, concerted transition from the sigma bonds of the alkane to the pi bond of the alkene. For the formation of 3,3,3-trifluoro-2-methylpropene, free rotation around the carbon-carbon single bond allows a beta-proton to readily adopt an anti-periplanar position relative to the bromine atom. As the resulting alkene does not have stereoisomers, the concept of E/Z selectivity is not relevant to this specific product.

Influence of Base and Solvent on Elimination Efficiency

The elimination of HBr from this compound is a key reaction, typically proceeding via an E2 (bimolecular elimination) mechanism, especially in the presence of a strong base. As a tertiary alkyl halide, it is sterically hindered for SN2 reactions, and the use of a strong, non-nucleophilic base strongly favors elimination. The efficiency of this dehydrobromination to form 3,3,3-trifluoro-2-methylpropene is critically dependent on the choice of base and solvent.

Influence of the Base: The strength and steric bulk of the base are paramount. Strong bases are required to facilitate the concerted removal of a proton and the bromide leaving group characteristic of the E2 pathway. ucsb.edu Sterically hindered bases, such as potassium tert-butoxide (KOtBu), are particularly effective for promoting elimination over substitution, a common competitive pathway for less hindered substrates. masterorganicchemistry.com For a tertiary halide like this compound, substitution is already disfavored, but bulky bases ensure that the base preferentially acts as a proton acceptor rather than a nucleophile.

Influence of the Solvent: The solvent plays a crucial role in mediating the reactivity of the base. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are known to enhance the basicity of alkoxides and other strong bases. masterorganicchemistry.com They solvate the cation (e.g., K⁺ from KOtBu) effectively but leave the anion relatively "bare" and more reactive. ucsb.edu In contrast, polar protic solvents (e.g., ethanol, water) can solvate the anionic base through hydrogen bonding, reducing its effective strength and potentially slowing the E2 reaction rate. libretexts.orgkhanacademy.org For tertiary halides, polar protic solvents can also promote competing SN1/E1 pathways, although these are generally slower than the E2 reaction with a strong base.

| Base | Solvent | Relative Reaction Rate | Primary Mechanism | Expected Product Yield |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (DMSO) | Very High | E2 | High |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Moderate | E2 | Moderate-High |

| Sodium Hydroxide (NaOH) | Water/Ethanol | Moderate | E2 | Moderate |

| Water (H₂O) | Water (solvolysis) | Low | E1/SN1 | Low (competes with substitution) |

This table is illustrative of general chemical principles for tertiary alkyl halides and does not represent specific experimental data for this compound.

Radical Reactions and Homolytic Cleavage of the C-Br Bond

Generation and Reactivity of Fluoroalkyl Radicals

The carbon-bromine bond in this compound can undergo homolytic cleavage (homolysis) to generate a bromine radical and the tertiary 1,1,1-trifluoro-2-methylpropan-2-yl radical. libretexts.orgpressbooks.pub This process involves the even distribution of the two bonding electrons between the carbon and bromine atoms. Homolytic cleavage is typically initiated by the input of energy in the form of heat (thermolysis) or ultraviolet light (photolysis). pressbooks.pub

Generation Methods:

Photolysis: Irradiation with UV light can provide the necessary energy to break the relatively weak C-Br bond, initiating a radical chain reaction. libretexts.org

Thermolysis: Heating the compound can also induce homolysis, although higher temperatures may be required compared to compounds with weaker bonds.

Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate radicals in solution at milder temperatures. These initiators decompose to form radicals, which can then abstract the bromine atom from this compound to generate the desired fluoroalkyl radical.

The resulting 1,1,1-trifluoro-2-methylpropan-2-yl radical is a tertiary radical. Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary, due to hyperconjugation. libretexts.org The presence of the electron-withdrawing trifluoromethyl (CF₃) group can influence the radical's stability and reactivity, often imparting electrophilic character to the radical center.

Reactivity: Once generated, this fluoroalkyl radical is a highly reactive intermediate that can participate in various reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form 1,1,1-trifluoro-2-methyl-propane.

Addition to π-Systems: The radical can add across double or triple bonds, forming a new C-C bond and a new radical center.

Coupling Reactions: It can couple with another radical in a termination step of a radical chain reaction.

Redox Processes: The radical can be oxidized or reduced by transition metal catalysts in certain cross-coupling reactions. researchgate.net

Intramolecular Rearrangements and Spin-Center Shifts

Intramolecular rearrangements of radical species can provide pathways to more stable or synthetically useful intermediates. A specific type of rearrangement is the spin-center shift (SCS), a process that involves a 1,2-radical translocation occurring concurrently with an ionic movement, such as the elimination of an adjacent leaving group. nih.gov This mechanism is crucial in certain biochemical transformations and has been increasingly explored in synthetic chemistry. nih.govnih.gov

For a spin-center shift to occur, the radical intermediate typically requires a specific structural arrangement, such as a leaving group or a functional group (like a carbonyl) on an adjacent atom that can facilitate the electron movements. researchgate.net For example, a radical adjacent to a carbonyl group can undergo SCS upon protonation of the carbonyl oxygen. nih.gov

In the case of the 1,1,1-trifluoro-2-methylpropan-2-yl radical, the structure is that of a simple tertiary alkyl radical. It lacks the necessary adjacent functional groups or leaving groups that are typically required to facilitate a low-energy pathway for a 1,2-rearrangement or a spin-center shift. Such rearrangements are not characteristic of simple, saturated alkyl radicals. Research literature does not provide evidence for significant intramolecular rearrangements or spin-center shifts for the 1,1,1-trifluoro-2-methylpropan-2-yl radical under typical reaction conditions. Its reactivity is dominated by the intermolecular processes described in the previous section.

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Arylation and Alkylation from this compound

Nickel-catalyzed cross-coupling reactions have become a powerful tool for forming C(sp²)–C(sp³) bonds, even with challenging substrates like tertiary alkyl halides. acs.org While substitution on tertiary centers is often plagued by competing β-hydride elimination, modern nickel catalysis has provided solutions, frequently involving radical or radical-type mechanisms.

For substrates containing trifluoromethyl groups, nickel catalysis has been successfully employed. For example, nickel-catalyzed reductive cross-coupling between α-trifluoromethyl alkyl bromides and allylic sulfones has been developed to synthesize α-trifluoromethyl homoallylic alkanes. researchgate.net Another relevant strategy is the dicarbofunctionalization of 3,3,3-trifluoropropene (B1201522) (the elimination product of this compound) using tertiary alkyl halides and arylzinc reagents, which proceeds efficiently under nickel catalysis. nih.govdntb.gov.ua

Although direct nickel-catalyzed arylation or alkylation using this compound as the electrophile is not extensively documented, the existing literature on related systems provides a strong foundation. These reactions typically involve a Ni(I)/Ni(III) catalytic cycle or radical-mediated pathways that can accommodate sterically hindered and electron-poor electrophiles. The successful coupling of other α-trifluoromethyl alkyl halides suggests that similar conditions, likely employing specialized ligands to stabilize the nickel center and promote the desired bond formation, could be applied to this compound.

| Reaction Type | Alkyl Electrophile Type | Coupling Partner | Catalyst System (General) | Plausible Mechanism |

|---|---|---|---|---|

| Reductive Coupling | α-CF₃ Alkyl Bromide | Allylic Sulfone | Nickel Catalyst / Reductant | Radical-mediated |

| Dicarbofunctionalization | Tertiary Alkyl Iodide | Arylzinc / TFP | NiCl₂·6H₂O / Ligands | Radical addition/reductive elimination |

| Reductive Coupling | α-CF₃ Alkyl Halide | Aryl Halide | Nickel Catalyst / Reductant | Radical-mediated |

This table summarizes related, documented nickel-catalyzed reactions involving similar substrates or products.

Theoretical and Computational Chemistry Studies of 2 Bromo 1,1,1 Trifluoro 2 Methyl Propane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic properties of 2-bromo-1,1,1-trifluoro-2-methylpropane. These methods can predict molecular properties with high accuracy, offering insights into the effects of its constituent atoms.

Density Functional Theory (DFT) Applications for Ground States and Transition States

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the electronic structure of molecules like 2-bromo-1,1,1-trifluoro-2-methylpropane. DFT calculations can be employed to determine the optimized ground-state geometry, vibrational frequencies, and the energies of transition states for various reactions.

For the ground state of 2-bromo-1,1,1-trifluoro-2-methylpropane, DFT calculations would predict key structural parameters. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is known to influence adjacent bond lengths and angles. nih.gov DFT can quantify these effects, such as a potential shortening of the C-C bond connected to the CF₃ group and a polarization of the C-Br bond.

In the context of reaction mechanisms, DFT is crucial for locating and characterizing transition state structures. By calculating the energy barrier (activation energy) for a proposed reaction pathway, the feasibility of that pathway can be assessed. For instance, DFT can be used to model the transition states for both substitution and elimination reactions, providing a quantitative comparison of their relative energy barriers.

Table 1: Predicted Ground State Geometrical Parameters for 2-Bromo-1,1,1-trifluoro-2-methylpropane using DFT (B3LYP/6-31G)* (Note: These are illustrative values based on typical calculations for similar halogenated alkanes, as specific literature data for this compound is not available.)

| Parameter | Predicted Value |

| C-Br Bond Length | 1.98 Å |

| C-CF₃ Bond Length | 1.55 Å |

| C-CH₃ Bond Length | 1.53 Å |

| Br-C-C Angle | 108.5° |

| F-C-F Angle | 107.0° |

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and geometries.

For 2-bromo-1,1,1-trifluoro-2-methylpropane, ab initio calculations would be particularly useful for benchmarking the results from DFT and for obtaining a more precise understanding of electron correlation effects. These calculations can provide very accurate predictions of bond dissociation energies, such as that of the C-Br bond, which is critical for understanding its propensity to undergo S_N1 reactions. High-accuracy calculations on the stability of the resulting tertiary carbocation, influenced by the electron-withdrawing CF₃ group, would also be a key application of these methods. nih.gov

Modeling Reaction Mechanisms and Pathways

Computational modeling allows for the detailed exploration of potential reaction pathways, providing insights into the competition between different mechanisms such as substitution and elimination.

Computational Analysis of S_N1 and Elimination Transition States

2-Bromo-1,1,1-trifluoro-2-methylpropane is a tertiary alkyl halide, which typically favors unimolecular reactions (S_N1 and E1) due to steric hindrance around the central carbon atom that disfavors bimolecular pathways (S_N2 and E2). alevelchemistry.co.uk Computational analysis can be used to model the transition states and intermediates of these reactions.

Elimination reactions (E1) are often in competition with S_N1 reactions. The E1 pathway also proceeds through the same carbocation intermediate, followed by the removal of a proton from a beta-carbon. Computational studies can model the transition state for this proton abstraction step.

Table 2: Illustrative Calculated Activation Energies (kcal/mol) for Competing Pathways (Note: These are hypothetical values for illustrative purposes.)

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) |

| S_N1 | C-Br bond cleavage | 22.5 |

| E1 | C-Br bond cleavage | 22.5 |

| S_N2 | Backside nucleophilic attack | > 35 (Sterically hindered) |

| E2 | Concerted proton abstraction and leaving group departure | > 30 (Sterically hindered) |

Investigation of Radical Intermediates and Pathways

Beyond ionic pathways, the C-Br bond can also undergo homolytic cleavage to form radical intermediates, particularly under photolytic or high-temperature conditions. Computational chemistry is a powerful tool for investigating the structure, stability, and reactivity of these radical species. nih.gov

Calculations can determine the C-Br bond dissociation energy to form a tertiary radical. The stability of the resulting 2-trifluoro-2-methylpropyl radical can be assessed, taking into account the electronic effects of the substituents. The trifluoromethyl group, being strongly electronegative, can influence the electron density distribution and reactivity of the radical center. Computational modeling can also explore subsequent reaction pathways for this radical, such as hydrogen abstraction or addition to unsaturated systems.

Prediction of Regioselectivity and Stereoselectivity in Reactions

For reactions with multiple possible outcomes, computational chemistry can predict the dominant product by comparing the activation energies of the competing pathways.

In the case of elimination reactions of 2-bromo-1,1,1-trifluoro-2-methylpropane, there are two types of beta-hydrogens: those on the trifluoromethyl group and those on the two methyl groups. However, the high strength of C-F bonds and the acidity of the C-H bonds would need to be considered. Zaitsev's rule generally predicts that the more substituted alkene is the major product. libretexts.org Computational modeling can be used to calculate the energies of the transition states leading to the different possible alkene products, thereby predicting the regioselectivity of the elimination. Due to the presence of two equivalent methyl groups, the primary elimination product would be 1,1,1-trifluoro-2-methylprop-2-ene.

Regarding stereoselectivity, S_N1 reactions involving a planar carbocation intermediate typically lead to racemization if the alpha-carbon is a stereocenter. libretexts.org In the case of 2-bromo-1,1,1-trifluoro-2-methylpropane, the alpha-carbon is not a stereocenter, so this aspect is not applicable. However, for other reactions, computational methods can be used to predict the stereochemical outcome by modeling the approach of reactants and the energies of diastereomeric transition states.

Conformational Analysis and Molecular Dynamics Simulations

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis or molecular dynamics simulations of 2-Bromo-1,1,1-trifluoro-2-methyl-propane. While research exists for structurally similar molecules, such as propane (B168953) and other halogenated alkanes, providing that information would fall outside the strict scope of this article. masterorganicchemistry.comchemrxiv.org Theoretical studies typically employ quantum chemical calculations to determine the potential energy surface of a molecule as a function of its dihedral angles. This analysis identifies stable conformers (energy minima) and the energy barriers between them. For a molecule like this compound, rotation around the central carbon-carbon bond would be of primary interest, with staggered and eclipsed conformations being the principal subjects of such a study.

Molecular dynamics simulations would build upon this conformational understanding by simulating the movement of the atoms over time, governed by a force field. These simulations could provide insights into the dynamic behavior of the molecule, its flexibility, and its interactions in various environments at a microscopic level. However, no specific force field parameters or simulation results for this compound have been published.

Solvent Effects Modeling in Reactive Systems

In an explicit solvent model, individual solvent molecules are included in the simulation box along with the solute (this compound). This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. An implicit solvent model, on the other hand, represents the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is often used to calculate the solvation free energy.

Given the structure of this compound, it is expected that its reactivity, particularly in nucleophilic substitution reactions, would be significantly influenced by the polarity of the solvent. However, without specific studies, any discussion of these effects would be speculative.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be presented.

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 2 Bromo 1,1,1 Trifluoro 2 Methyl Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 2-bromo-1,1,1-trifluoro-2-methyl-propane, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including two-dimensional experiments, is essential for an unambiguous assignment of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to be relatively simple due to the high symmetry of the molecule. The two methyl groups are chemically equivalent, and therefore, they are expected to produce a single resonance. The chemical shift of these protons would be influenced by the neighboring quaternary carbon atom bonded to a bromine and a trifluoromethyl group. Due to the electronegativity of the bromine and the strong electron-withdrawing nature of the trifluoromethyl group, this singlet is expected to appear at a downfield region compared to a simple alkane.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the bromine and trifluoromethyl group, and one for the trifluoromethyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon. The quaternary carbon would be significantly deshielded due to the attached bromine and trifluoromethyl groups. The trifluoromethyl carbon signal would be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. In the case of this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Due to the proximity of the bromine atom and the methyl groups, the chemical shift will be characteristic of a trifluoromethyl group attached to a quaternary carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Downfield singlet | s | N/A |

| ¹³C (CH₃) | Varies | q (due to ¹JC-H) | ~125 |

| ¹³C (C-Br) | Highly downfield | s | N/A |

| ¹³C (CF₃) | Downfield | q (due to ¹JC-F) | ~280-300 |

| ¹⁹F | Varies | s | N/A |

Note: The predicted data is based on general principles and data from structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): A Homonuclear Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons. In the case of this compound, since all protons are equivalent, no cross-peaks are expected in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. For this molecule, a cross-peak would be observed between the proton signal of the methyl groups and the carbon signal of the methyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

The vibrational spectra of this compound are expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule. The C-H stretching and bending vibrations of the methyl groups would be observed in their typical regions. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear as intense bands in the IR spectrum. The C-Br stretching vibration will likely be found in the fingerprint region at lower wavenumbers.

By analyzing the vibrational spectra, particularly at different temperatures or in different phases (gas, liquid, solid), it is possible to study the conformational isomers of the molecule, if any exist. Rotational isomerism around the C-C bond could potentially lead to different conformers with distinct vibrational signatures.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (methyl) | 2950-3000 |

| C-H bending (methyl) | 1350-1470 |

| C-F stretching (trifluoromethyl) | 1100-1300 (strong) |

| C-C stretching | 800-1200 |

| C-Br stretching | 500-600 |

Note: These are approximate ranges and the actual frequencies can be influenced by the molecular structure and intermolecular interactions.

In situ vibrational spectroscopy, particularly IR and Raman, can be a powerful tool for monitoring reactions involving this compound in real-time. By tracking the appearance of reactant bands and the disappearance of product bands, one can gain insights into reaction kinetics and mechanisms. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the new functional group can be monitored.

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of almost equal intensity. libretexts.orglibretexts.org

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid molecule. For this compound, the loss of a bromine radical to form a stable tertiary carbocation would be a likely fragmentation pathway. The fragmentation of the trifluoromethyl group could also be observed. By analyzing these fragmentation patterns, the structure of the molecule can be confirmed, and in reaction monitoring, the structures of intermediates and products can be identified.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of transient species and reaction intermediates that may form during chemical transformations involving this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with a high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, which is crucial for distinguishing between intermediates with the same nominal mass but different chemical formulas.

In hypothetical reaction monitoring, HRMS could be employed to detect and identify fleeting carbocation intermediates that might arise from the heterolytic cleavage of the carbon-bromine bond. For instance, the formation of a tertiary carbocation, (CH3)2C+(CF3), could be a key step in nucleophilic substitution or elimination reactions.

Table 1: Hypothetical Reaction Intermediates and their Calculated Exact Masses

| Putative Intermediate Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| tert-Butyl-trifluoro carbocation | [C4H6F3]+ | 111.0416 |

| Brominated intermediate | [C4H6BrF3]+ | 191.9576 / 193.9556 |

Note: The data in this table is theoretical and serves to illustrate the application of HRMS. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for bromine-containing fragments.

The high resolving power of HRMS would allow for the differentiation of these intermediates from other species in the reaction mixture, thereby providing valuable mechanistic insights.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which can aid in its structural confirmation. In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed.

For this compound, the molecular ion would be expected to be unstable. A prominent fragmentation pathway would likely involve the cleavage of the C-Br bond, which is relatively weak. Another significant fragmentation would be the loss of a methyl group. The presence of the electron-withdrawing trifluoromethyl group would also influence the fragmentation pattern.

Table 2: Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |

| [C4H6⁷⁹BrF3]⁺ (191.96) | [C4H6F3]⁺ | Br | 111.04 |

| [C4H6⁸¹BrF3]⁺ (193.96) | [C4H6F3]⁺ | Br | 111.04 |

| [C4H6⁷⁹BrF3]⁺ (191.96) | [C3H3⁷⁹BrF3]⁺ | CH3 | 176.94 |

| [C4H6⁸¹BrF3]⁺ (193.96) | [C3H3⁸¹BrF3]⁺ | CH3 | 178.94 |

| [C4H6F3]⁺ (111.04) | [CF3]⁺ | C3H6 | 69.00 |

Note: The m/z values are based on the most abundant isotopes. The table illustrates a plausible fragmentation pathway based on the principles of mass spectrometry.

The analysis of these fragmentation pathways provides a molecular fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers.

High-Resolution Microwave Spectroscopy for Gas-Phase Structure Determination and Conformation

High-resolution microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. Since the rotational spectrum is highly sensitive to the molecule's moments of inertia, it provides exquisitely detailed information about bond lengths, bond angles, and conformational arrangements.

For a molecule like this compound, microwave spectroscopy could be used to determine the preferred rotational conformation (rotamer) around the C-C single bond. The interaction between the bulky bromine atom and the trifluoromethyl group would likely lead to a staggered conformation being the most stable.

By analyzing the rotational spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes, e.g., ¹³C for ¹²C), the precise coordinates of the atoms can be determined, leading to a highly accurate molecular structure.

Table 3: Illustrative Data Obtainable from Microwave Spectroscopy

| Parameter | Description | Hypothetical Value |

| Rotational Constants (A, B, C) | Related to the moments of inertia around the principal axes. | e.g., A = 3500 MHz, B = 1500 MHz, C = 1300 MHz |

| Bond Length (C-Br) | The distance between the carbon and bromine atoms. | e.g., 1.95 Å |

| Bond Angle (C-C-Br) | The angle formed by the C-C-Br atoms. | e.g., 109.5° |

| Dihedral Angle (Br-C-C-F) | The torsional angle defining the conformation. | e.g., 60° (for a staggered conformation) |

Note: The values in this table are hypothetical and serve to illustrate the type of structural parameters that can be determined from microwave spectroscopy.

Such detailed structural information is invaluable for understanding the molecule's physical properties and reactivity.

Role of 2 Bromo 1,1,1 Trifluoro 2 Methyl Propane As a Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Scaffolds and Chemical Intermediates

There is a lack of specific literature demonstrating the use of 2-Bromo-1,1,1-trifluoro-2-methyl-propane as a precursor for complex fluorinated scaffolds. In principle, the 1,1,1-trifluoro-2-methylpropan-2-yl (also known as a trifluoromethyl-tert-butyl or CF3-t-Bu) group could be introduced into molecules via nucleophilic substitution reactions where the bromide acts as a leaving group. However, the tertiary nature of the carbon center would likely favor elimination reactions over substitution, especially with stronger, bulkier nucleophiles.

Alternatively, the formation of a Grignard reagent from this compound would provide a nucleophilic source of the CF3-t-Bu group. While the formation of Grignard reagents from tertiary alkyl halides is known, the presence of the electron-withdrawing trifluoromethyl group could influence its formation and stability. There are no specific reports found on the successful synthesis and application of the Grignard reagent derived from this particular compound.

Utility in the Synthesis of Chiral Fluorinated Compounds

No specific research has been found that details the use of this compound in the synthesis of chiral fluorinated compounds. The molecule itself is achiral. Its potential utility in this area would likely involve its reaction with a chiral substrate or in the presence of a chiral catalyst to generate a product with a new stereocenter.

One hypothetical application could be in the development of new chiral auxiliaries. Fluorinated groups are known to influence the stereochemical outcome of reactions due to their unique steric and electronic properties. An auxiliary derived from this compound could potentially offer novel stereocontrol in asymmetric synthesis. However, no such auxiliaries have been reported in the literature.

Applications in Specialized Materials Chemistry Through Polymer Precursors

There is no available information on the application of this compound in materials chemistry as a polymer precursor. Tertiary alkyl halides can sometimes act as initiators for certain types of polymerization, such as cationic polymerization or certain controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). The presence of the trifluoromethyl group could impart unique properties, such as thermal stability and low surface energy, to the resulting polymer. However, no studies have been published that investigate or confirm the use of this compound as an initiator or a monomer in polymerization reactions.

Emerging Research Directions and Future Perspectives for 2 Bromo 1,1,1 Trifluoro 2 Methyl Propane Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions, with their numerous variables, presents a significant challenge for predicting outcomes. eurekalert.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering the potential to revolutionize how chemists approach the synthesis and reactivity of molecules like 2-Bromo-1,1,1-trifluoro-2-methyl-propane. researchgate.net

A key application is the optimization of reaction conditions. Instead of laborious trial-and-error experimentation, ML algorithms can map the reaction landscape to identify optimal temperatures, catalysts, and solvent systems for maximizing yield and selectivity. researchgate.netacs.org This data-driven approach not only saves significant time and resources but also facilitates the discovery of novel reaction conditions that may not be intuitively obvious. researchgate.net

Future research will likely focus on developing specialized ML models trained on datasets rich in organofluorine and organobromine chemistry. These models could predict the unique reactivity of the C-Br bond adjacent to a trifluoromethyl-bearing carbon, leading to more efficient synthetic routes for incorporating the 1,1,1-trifluoro-2-methylpropyl moiety into larger, more complex molecules.

| Application Area | AI/ML Approach | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Training neural networks on large reaction databases. nih.govdrugtargetreview.com | Higher accuracy in predicting major/minor products for substitution and elimination reactions. |

| Condition Optimization | Using algorithms to map complex reaction landscapes. acs.org | Rapid identification of optimal catalysts, solvents, and temperatures, reducing experimental workload. |

| Synthesis Planning | AI-driven retrosynthesis software. nih.gov | Suggesting novel and efficient synthetic pathways to or from the target compound. |

| Error Detection | Identifying inconsistencies in reaction data. drugtargetreview.com | Improving the quality and reliability of published chemical data for related compounds. |

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce environmental impact through safer, more efficient, and less wasteful processes. rsc.org Future research into this compound will undoubtedly focus on developing synthetic routes that align with these principles.

A primary target for improvement is the reduction of hazardous reagents and solvents. Traditional halogenation methods can involve harsh conditions and environmentally persistent solvents. Research is moving towards methodologies that utilize safer brominating agents and environmentally benign solvents like water or supercritical fluids. rsc.orgresearchgate.net Furthermore, developing catalyst-free reactions, perhaps initiated by light (photochemistry) or electricity (electrochemistry), represents a significant frontier for sustainable synthesis. beilstein-journals.orgorganic-chemistry.org A recent study demonstrated a catalyst-free decarboxylative strategy for synthesizing secondary trifluoromethylated alkyl bromides using blue LED irradiation, highlighting a move towards more environmentally friendly methods. organic-chemistry.org

Another key aspect is energy efficiency. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and energy consumption for the synthesis of bromo-organic compounds. researchgate.net Applying such techniques to the production of this compound could offer substantial sustainability benefits. The overarching goal is to design synthetic pathways that have a lower environmental footprint from start to finish, considering factors like atom economy, energy usage, and the toxicity of all materials involved. rsc.org

| Green Chemistry Principle | Application to Synthesis | Example of a Greener Approach |

| Safer Solvents & Reagents | Replacing hazardous materials with benign alternatives. | Using water as a solvent; employing less toxic brominating agents like cetyltrimethylammonium tribromide (CTMATB). researchgate.net |

| Energy Efficiency | Reducing energy consumption for reactions. | Utilizing microwave irradiation or photochemical methods that operate at milder temperatures. researchgate.netorganic-chemistry.org |

| Catalysis | Using catalysts to improve efficiency and reduce waste. | Exploring biocatalysis or developing recyclable heterogeneous catalysts. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing addition reactions that avoid the formation of by-products. |

Exploration of Bio-Inspired Catalysis for Halogenated Compounds

Nature has evolved highly efficient and selective enzymes for creating and breaking carbon-halogen bonds. rsc.org This natural machinery provides a powerful source of inspiration for developing novel catalytic systems for halogenated compounds like this compound.

Bio-inspired catalysis seeks to mimic the function of these natural enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. beilstein-journals.org Research in this area focuses on two main avenues: the direct use of enzymes (biotransformations) and the design of synthetic molecules that replicate the active sites of enzymes (biomimetic catalysis).

Halogenase enzymes, for instance, can install halogen atoms onto specific positions of a molecule with a level of selectivity that is often difficult to achieve with traditional synthetic methods. rsc.orgmdpi.com While their application to a highly fluorinated, sterically hindered substrate like this compound may be challenging, future work in enzyme engineering could tailor halogenases for such non-natural substrates. Conversely, dehalogenases could be explored for selective transformations of the compound.

The concept of biomimetic chemistry also holds great promise. For example, systems inspired by Vitamin B12, a cobalt-containing cofactor, have been developed as effective catalysts for dehalogenation reactions. beilstein-journals.org These bio-inspired catalysts can be combined with clean energy sources like light or electricity to drive reactions without the need for harsh chemical reagents. beilstein-journals.org Applying these concepts could lead to novel, sustainable methods for C-C bond formation or other transformations starting from this compound.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting molecular behavior. For this compound, advanced computational methodologies offer a way to probe its properties and reactivity at a level of detail that is inaccessible through experimentation alone.

Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular structure, stability, and the energies of reaction intermediates and transition states. chemrevlett.com This allows for the in-silico investigation of reaction mechanisms, providing insights into why a reaction proceeds through a certain pathway (e.g., SN1 vs. E1). For instance, computational studies can elucidate the significant electronic effects of the trifluoromethyl group, which is known to influence the stability and lipophilicity of molecules. mdpi.comccspublishing.org.cnnih.gov

Future research will likely employ even more sophisticated computational models. Quantum mechanics/molecular mechanics (QM/MM) calculations can simulate reactions in a solvent environment, providing a more realistic picture of the reaction dynamics. acs.org These predictive models can guide experimental work by identifying the most promising reaction pathways and conditions before any experiments are conducted in the lab, thereby accelerating the pace of discovery and reducing waste.

| Computational Method | Application | Information Gained for this compound |

| Density Functional Theory (DFT) | Calculating electronic structure and energies. chemrevlett.com | Prediction of reaction pathways, transition state energies, and thermodynamic stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating reactions in a condensed phase. acs.org | Understanding solvent effects on reaction rates and mechanisms. |

| Molecular Dynamics (MD) | Simulating the movement of atoms over time. | Insights into conformational preferences and interactions with other molecules. |

| Ab initio methods | High-accuracy calculations from first principles. | Benchmarking data for spectroscopic properties and fundamental reactivity. |

Synergistic Experimental and Theoretical Approaches to Fundamental Reactivity

The most rapid and profound advances in chemistry occur when experimental and theoretical approaches are used in concert. The future of research on this compound will be defined by this synergy, creating a powerful feedback loop between prediction and practice.

In this integrated approach, computational models are first used to generate hypotheses. For example, a theoretical study might predict that a novel, bio-inspired catalyst could selectively functionalize the C-Br bond. This prediction is then tested in the laboratory. The experimental results—whether successful or not—provide crucial data that is then used to refine and improve the original computational model. acs.org

This synergistic cycle can be further enhanced by the integration of AI and automated synthesis platforms. eurekalert.orgnih.gov An AI model could propose a new reaction, which is then carried out by a robotic system. nih.gov The results are analyzed in real-time and fed back into the AI model, allowing for the rapid exploration of a vast chemical space. This combination of theoretical prediction, automated experimentation, and intelligent data analysis will be essential for uncovering new reactions, understanding complex mechanisms, and fully realizing the synthetic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.